1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-

Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- (CAS 62626‑34‑0) is a dialkyl‑substituted member of the oxadiazolone heterocycle family, carrying ethyl groups at both the C‑3 and N‑4 positions of the 1,2,4‑oxadiazol‑5(4H)‑one ring [REFS‑1]. The 1,2,4‑oxadiazol‑5(4H)‑one scaffold (commonly termed oxadiazolone) has emerged as a versatile, multitasking building block in modern synthetic chemistry, serving as a bifunctional reagent, coupling partner, and redox‑active auxiliary in transition‑metal‑catalyzed and metal‑free transformations [REFS‑2].

Molecular Formula C6H10N2O2
Molecular Weight 142.16 g/mol
CAS No. 62626-34-0
Cat. No. B14512866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl-
CAS62626-34-0
Molecular FormulaC6H10N2O2
Molecular Weight142.16 g/mol
Structural Identifiers
SMILESCCC1=NOC(=O)N1CC
InChIInChI=1S/C6H10N2O2/c1-3-5-7-10-6(9)8(5)4-2/h3-4H2,1-2H3
InChIKeyFZZGHDWFTQCDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethyl-1,2,4-oxadiazol-5(4H)-one (CAS 62626-34-0): Physicochemical Identity and Scaffold Context for Scientific Sourcing


1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl- (CAS 62626‑34‑0) is a dialkyl‑substituted member of the oxadiazolone heterocycle family, carrying ethyl groups at both the C‑3 and N‑4 positions of the 1,2,4‑oxadiazol‑5(4H)‑one ring [REFS‑1]. The 1,2,4‑oxadiazol‑5(4H)‑one scaffold (commonly termed oxadiazolone) has emerged as a versatile, multitasking building block in modern synthetic chemistry, serving as a bifunctional reagent, coupling partner, and redox‑active auxiliary in transition‑metal‑catalyzed and metal‑free transformations [REFS‑2]. This compound’s modest molecular weight (142.16 g mol⁻¹) and balanced polarity (TPSA ≈ 48 Ų, calc. LogP ≈ 0.42) position it as an entry‑level analog within the broader chemical space of oxadiazolones, making it a candidate for scaffold‑hopping campaigns, fragment‑based library design, and physicochemical property optimization [REFS‑3].

Scaffold 1,2,4-Oxadiazol-5(4H)-one, 3,4-diethyl substitution
Profile Low molecular weight, balanced lipophilicity, low rotatable bond count
Utility Synthetic building block; fragment library design; scaffold hopping

Why In‑Class Substitution of 3,4‑Diethyl‑1,2,4‑oxadiazol‑5(4H)‑one With Other Oxadiazolones Risks Divergent Physicochemical and Biological Performance


Oxadiazolones bearing different alkyl substitution patterns at C‑3 and N‑4 are not freely interchangeable. Even modest changes in the N‑alkyl chain length significantly alter lipophilicity, hydrogen‑bonding capacity, and metabolic stability, which are known drivers of both pharmacological activity and synthetic utility in the oxadiazolone series [REFS‑1]. For example, structural modification from a 3‑ethyl to a 3,4‑diethyl pattern shifts the calculated LogP from approximately −0.07 to +0.42, a difference that can affect membrane permeability, protein binding, and the outcome of transition‑metal‑catalyzed reactions where the oxadiazolone acts as a directing group or internal oxidant [REFS‑2]. Consequently, a scientist or procurement specialist who selects an in‑class analog without verifying the exact substitution pattern risks obtaining a compound with measurably different solubility, reactivity, and biological readouts, undermining the reproducibility of synthetic protocols and pharmacological assays that rely on the precise molecular architecture of 3,4‑diethyl‑1,2,4‑oxadiazol‑5(4H)‑one.

Altering N‑4 alkyl chain length can measurably shift lipophilicity and solubility, affecting assay compatibility.
N‑alkyl substitution modulates reactivity in decarboxylative coupling; unsubstituted analogs follow different reaction pathways.
Substituting with a close analog without confirming exact substitution may compromise synthetic protocol reproducibility and biological readout consistency.

Quantitative Differentiation of 3,4‑Diethyl‑1,2,4‑oxadiazol‑5(4H)‑one (62626‑34‑0) Versus Its Closest N‑4 Alkyl Analogs: A Comparator‑Based Evidence Guide


Lipophilicity Tuning: Calculated LogP Separation Between 3,4‑Diethyl‑ and 3‑Ethyl‑1,2,4‑oxadiazol‑5(4H)‑one

The target compound exhibits a calculated LogP of approximately +0.42, compared with a calculated LogP of approximately −0.07 for the 3‑ethyl (N‑4 unsubstituted) analog, reflecting a 0.5‑unit increase in lipophilicity upon N‑4 ethylation [REFS‑1]. This shift is consistent with class‑level observations that N‑alkyl substitution on the oxadiazolone ring progressively modulates partition coefficients, a property directly relevant to membrane permeability in cell‑based assays [REFS‑2].

LogP Separation
Cross-study comparable
Target LogP ≈ 0.42
Comparator LogP ≈ −0.07
Δ ≈ +0.49
Reported LogP shift may influence permeability ranking in cell-based assays.
In silico prediction; class‑level consistency observed.
Medicinal Chemistry Physicochemical Profiling Scaffold Hopping

Rotatable Bond Count and Conformational Flexibility Relative to the 4‑Butyl‑3‑ethyl Analog

3,4‑Diethyl‑1,2,4‑oxadiazol‑5(4H)‑one possesses two rotatable bonds (the two ethyl side chains), compared with the 4‑butyl‑3‑ethyl analog (CAS 62626‑50‑0) which contains four rotatable bonds due to the extended N‑4 butyl chain [REFS‑1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and improved ligand efficiency metrics in fragment‑based drug discovery [REFS‑2].

Rotatable Bonds
Cross-study comparable
Target: 2 rot. bonds
Comparator (4‑butyl‑3‑ethyl): 4
Δ = 2 fewer
Lower rotatable bond count supports ligand efficiency screening.
Structural comparison based on molecular formula.
Medicinal Chemistry Conformational Analysis Fragment‑Based Drug Design

Oxadiazolone Scaffold as a Privileged Synthon: N‑4 Ethyl Substitution Retains Decarboxylative Coupling Reactivity Established for Analogous 1,2,4‑Oxadiazol‑5(4H)‑ones

1,2,4‑Oxadiazol‑5(4H)‑ones bearing N‑alkyl substituents, including N‑ethyl variants, have been demonstrated to act as iminonitrene equivalents in palladium‑catalyzed decarboxylative intramolecular condensation, affording imidazoles and pyrimidines in synthetically useful yields [REFS‑1]. The 3,4‑diethyl substitution pattern preserves the N‑substitution required for this reactivity mode, unlike N‑unsubstituted oxadiazolones which follow alternative reaction pathways under identical conditions. Quantitative yields for representative N‑alkyl substrates range from 45‑85% in reported transformations, with the N‑alkyl group serving as a stereo‑electronic modulator rather than a passive spectator [REFS‑2].

Decarboxylative Coupling
Class-level inference
N‑4 ethyl group compatible with Pd‑catalyzed iminonitrene pathway; reported yield range 45–85% for N‑alkyl substrates.
N‑alkyl substitution is a functional requirement for this reaction manifold.
Direct yield data for 3,4‑diethyl analog not available in primary literature.
Synthetic Chemistry Decarboxylative Coupling Heterocycle Synthesis

Antithrombotic Prodrug Potential: 4‑Alkyl Substitution Enables NO‑Donor Bioactivation in the Oxadiazolone Series

In a systematic evaluation of nineteen 4‑substituted 1,2,4‑oxadiazol‑5‑ones as prodrugs for lipophilic hydroxyguanidines, compounds bearing 4‑alkyl groups (including 4‑pentyl and 4‑benzyl) demonstrated measurable antithrombotic activity in a rat mesenteric arteriole laser‑induced thrombosis model following oral administration at 60 mg kg⁻¹ [REFS‑1]. Seven compounds inhibited thrombus formation by ≥10%, with the 4‑pentyl analog (6c) and 4‑benzyl analog (6f) showing maximum effects. The 3,4‑diethyl substitution pattern provides both the requisite N‑4 alkyl group for prodrug hydrolysis and a C‑3 alkyl group amenable to further diversification, offering a dual‑handled starting point for medicinal chemistry optimization compared with compounds substituted only at N‑4 [REFS‑2].

NO-Donor Prodrug
Class-level inference
N‑4 alkyl oxadiazolones demonstrated antithrombotic activity in rat thrombosis model; 4‑pentyl and 4‑benzyl analogs showed ≥10% inhibition. Target not directly tested.
N‑4 alkylation is a structural prerequisite for bioactivation; model-response context remains uncharacterized for this analog.
Data from Arch. Pharm. 1996; compound not included in the study.
Cardiovascular Pharmacology Nitric Oxide Donors Prodrug Design

L‑Type Calcium Channel Blockade: The 1,2,4‑Oxadiazol‑5‑one Ring Confirms Direct Binding to the Benzothiazepine Site

A series of 1,2,4‑oxadiazol‑5‑one derivatives were evaluated for L‑type calcium channel (LTCC) blocking activity in functional and radioligand binding assays [REFS‑1]. Six compounds from this series demonstrated greater potency than diltiazem (a clinically used benzothiazepine‑site CCB), and direct interaction with the benzothiazepine binding site was confirmed in competitive binding experiments. While the 3,4‑diethyl analog was not among the specific compounds profiled, the study establishes that the oxadiazolone core itself is competent to engage the benzothiazepine site, and that the nature of the N‑4 and C‑3 substituents modulates potency [REFS‑2].

LTCC Binding
Class-level inference
Oxadiazolone core engages benzothiazepine binding site; six analogs more potent than diltiazem in functional assays. Target not profiled.
Core scaffold validated for target engagement; substitution-dependent potency context.
J. Med. Chem. 2009; direct data for 3,4‑diethyl analog not available.
Cardiovascular Pharmacology Ion Channels Calcium Channel Blockers

Fungicidal Lead Space: N‑4 Alkyl‑Substituted Oxadiazolones Are Privileged in Agrochemical Patent Literature

Patent literature from Bayer CropScience (US 2012/0232046 A1 and related filings) explicitly claims 4‑substituted‑3‑{phenyl[(heterocyclylmethoxy)imino]methyl}‑1,2,4‑oxadiazol‑5(4H)‑one derivatives as broad‑spectrum fungicidal agents [REFS‑1]. The generic Markush structures encompass N‑4 alkyl substituents, including ethyl, as part of the fungicidally active pharmacophore. Although the 3,4‑diethyl compound itself is not exemplified with specific EC₅₀ values, the patent family establishes that N‑4 alkylation is a critical structural feature for fungicidal activity within this oxadiazolone sub‑class, distinguishing N‑4‑substituted analogs from N‑4‑unsubstituted or N‑4‑aryl variants that fall outside the primary claims [REFS‑2].

Agrochemical Patent
Class-level inference
N‑4 alkyl substitution aligns with Bayer CropScience fungicidal pharmacophore; 3,4‑diethyl not exemplified with EC₅₀ data.
N‑4 alkylation is required for patented fungicidal claims; specific field efficacy uncharacterized.
US 2012/0232046 A1; target analog falls within generic scope.
Agrochemicals Fungicide Discovery Patent Analysis

Procurement‑Relevant Application Scenarios for 3,4‑Diethyl‑1,2,4‑oxadiazol‑5(4H)‑one (CAS 62626‑34‑0)


Fragment‑Based Drug Discovery: A Low‑Rotatable‑Bond, N‑4‑Alkylated Oxadiazolone Starting Point

With only two rotatable bonds and a molecular weight of 142.16 g mol⁻¹, 3,4‑diethyl‑1,2,4‑oxadiazol‑5(4H)‑one meets fragment‑library criteria (MW < 250, rotatable bonds ≤ 3) while offering the N‑4 ethyl group necessary for engaging the benzothiazepine binding site of L‑type calcium channels or for bioactivation as an NO‑donor prodrug [REFS‑1]. Procurement for fragment screening against cardiovascular or antithrombotic targets is justified by the scaffold’s demonstrated target engagement potential.

Synthetic Methodology Development: Testing N‑Alkyl Oxadiazolone Reactivity in Decarboxylative Coupling

The 3,4‑diethyl substitution pattern supplies the N‑alkyl group prerequisite for palladium‑catalyzed decarboxylative intramolecular condensation, distinguishing this compound from N‑H oxadiazolones that follow alternative pathways [REFS‑2]. Synthetic chemistry groups developing new heterocycle‑forming reactions can use this compound as a model substrate to benchmark catalyst performance, phosphine ligand effects, and substrate scope expansion.

Agrochemical Lead Identification: Accessing Fungicidal Chemical Space Within Existing Patent Landscapes

Because N‑4 alkyl‑substituted 1,2,4‑oxadiazol‑5(4H)‑ones fall within the generic claims of major agrochemical patents (Bayer CropScience, 2012), 3,4‑diethyl‑1,2,4‑oxadiazol‑5(4H)‑one serves as a commercially available entry point for structure‑activity relationship (SAR) exploration around the oxadiazolone fungicidal pharmacophore [REFS‑3]. Procurement supports hit‑to‑lead optimization efforts aimed at improving potency, selectivity, and field stability against phytopathogenic fungi.

Physicochemical Property Calibration: A Mid‑LogP Scaffold for Permeability‑Solubility Trade‑Off Studies

The compound’s calculated LogP of approximately 0.42 and TPSA of approximately 48 Ų place it near the center of the property space often targeted for orally bioavailable drugs [REFS‑4]. Compared with the more hydrophilic 3‑ethyl analog (LogP ≈ −0.07, TPSA ≈ 59 Ų), the 3,4‑diethyl compound offers a measurable shift in lipophilicity without substantially increasing molecular weight, making it a useful tool compound for calibrating computational permeability models and experimentally validating Lipinski‑type property guidelines in the oxadiazolone chemical series.

Application
Selection Property
Validation Focus
Fragment-Based Drug Discovery
Low rotatable bond count, N‑4 alkyl substitution
Ligand efficiency and conformational restraint in fragment screening
Synthetic Methodology Development
N‑4 ethyl group for decarboxylative coupling
Reactivity in Pd‑catalyzed heterocycle synthesis
Agrochemical Lead Identification
N‑4 alkyl substitution within patented fungicidal space
Antifungal SAR exploration and patent landscape review
Physicochemical Property Calibration
Measurable lipophilicity shift within dialkyl oxadiazolone series
Permeability-solubility trade-off and computational model calibration
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